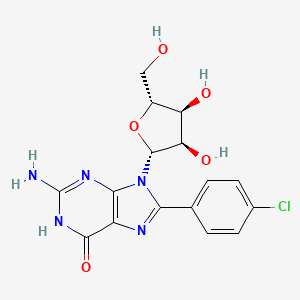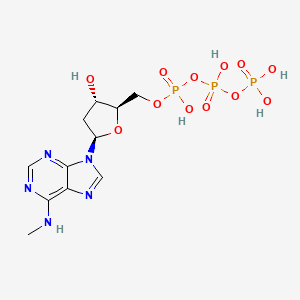![molecular formula C8H6ClN3O2 B12894145 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 117186-21-7](/img/structure/B12894145.png)
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetic acid, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can lead to higher purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Applications De Recherche Scientifique
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
Propriétés
Numéro CAS |
117186-21-7 |
|---|---|
Formule moléculaire |
C8H6ClN3O2 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-6(9)2-7-11-5(8(13)14)3-12(4)7/h2-3H,1H3,(H,13,14) |
Clé InChI |
XESHUXVEPZGKHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=NC(=CN12)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


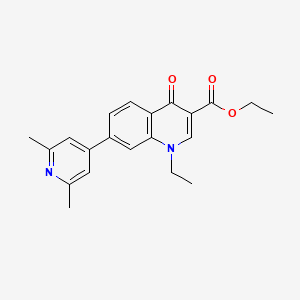
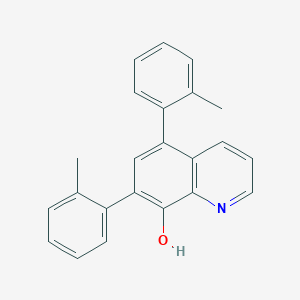
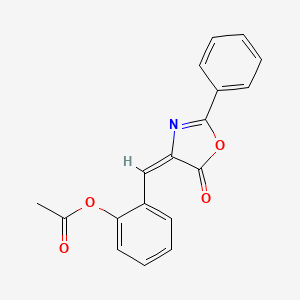


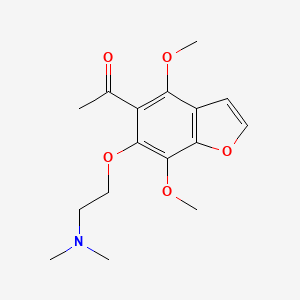
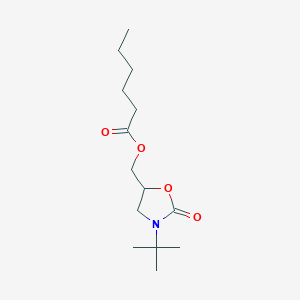
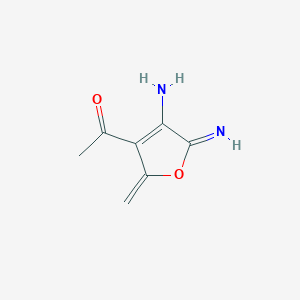
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
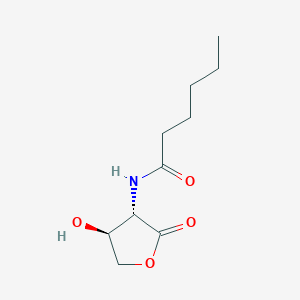
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

